

# The Discovery and Evolution of Thrombopoietin (THPO): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol |
| Cat. No.:      | B1642089                                |

[Get Quote](#)

## Abstract

Thrombopoietin (THPO), the primary physiological regulator of megakaryopoiesis and platelet production, represents a cornerstone of hematological research and therapeutic development. Its discovery, a multi-decade journey from hypothetical entity to a well-characterized cytokine, has revolutionized our understanding of platelet homeostasis and led to the development of novel treatments for thrombocytopenia. This in-depth technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical evolution of THPO and its mimetics. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical hematopoietic growth factor.

## The Pre-Discovery Era: A Postulated Regulator

For over three decades, the existence of a humoral factor that regulates platelet production was a compelling hypothesis in hematology. In 1958, Kelemen and colleagues first proposed the term "thrombopoietin" to describe a substance they believed was responsible for stimulating the bone marrow to produce platelets in response to thrombocytopenia.<sup>[1]</sup> This hypothesis was based on observations that patients with low platelet counts exhibited increased numbers and size of megakaryocytes, the platelet precursors, in their bone marrow.<sup>[1]</sup> However, the low circulating levels of this putative hormone and the lack of sensitive detection methods hampered its isolation and characterization for many years.<sup>[2]</sup>

# The Breakthrough: Cloning of THPO and its Receptor, c-Mpl

The turning point in the quest for THPO came from an unexpected direction: the study of viral oncogenes. In 1990, researchers identified an oncogene, v-mpl, from the murine myeloproliferative leukemia virus that could immortalize hematopoietic cells.<sup>[3]</sup> Two years later, the human homolog, c-mpl, was cloned, and its protein product was identified as a member of the hematopoietic receptor superfamily.<sup>[3][4]</sup> Crucially, experiments using anti-sense oligonucleotides to block c-mpl expression were shown to inhibit the formation of megakaryocyte colonies, strongly suggesting that c-Mpl was the receptor for the elusive thrombopoietin.<sup>[3]</sup>

This discovery provided the key to unlock the mystery of THPO. In 1994, five independent research groups successfully cloned the ligand for c-Mpl, which was confirmed to be the long-sought-after thrombopoietin.<sup>[5][6]</sup> The human THPO gene is located on the long arm of chromosome 3 (3q26.3-27) and encodes a glycoprotein hormone primarily produced by the liver and kidneys.<sup>[5][7]</sup>

## Mechanism of Action: The THPO-Mpl Signaling Cascade

THPO exerts its biological effects by binding to and activating its receptor, c-Mpl (also known as CD110), which is expressed on the surface of hematopoietic stem cells, megakaryocyte progenitors, and platelets.<sup>[3][8]</sup> The binding of THPO to c-Mpl induces receptor dimerization, leading to the activation of the associated Janus kinase 2 (JAK2).<sup>[9][10]</sup>

Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling pathways, primarily:

- **JAK-STAT Pathway:** Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5, are recruited to the phosphorylated receptor, become phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.<sup>[9][11]</sup>

- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is also activated and plays a role in megakaryocyte differentiation.[9][12]
- PI3K-AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)-AKT pathway is crucial for promoting cell survival and proliferation of megakaryocyte progenitors.[9][13]

The culmination of these signaling events is the stimulation of megakaryocyte progenitor proliferation, maturation (including endomitosis and increased ploidy), and ultimately, the production and release of platelets into the bloodstream.[1]

## Negative Regulation of THPO Signaling

The THPO signaling pathway is tightly regulated to maintain platelet homeostasis. A key family of negative regulators is the Suppressor of Cytokine Signaling (SOCS) proteins.[10][14] Following cytokine stimulation, the expression of SOCS proteins, such as SOCS1 and SOCS3, is induced.[15] SOCS proteins can inhibit signaling by directly binding to and inhibiting the kinase activity of JAK2 or by competing with STATs for docking sites on the phosphorylated c-Mpl receptor.[2][10][16] This creates a negative feedback loop that attenuates the THPO signal.

## TPO-Independent Megakaryopoiesis

While THPO is the primary regulator, it is important to note that other signaling pathways can also contribute to megakaryocyte development, a phenomenon known as TPO-independent megakaryopoiesis.[17] These pathways include those mediated by gp130-dependent cytokines, the Notch signaling pathway, NMDA receptor signaling, and the SDF-1/FGF-4 axis. Understanding these alternative pathways is crucial for a complete picture of platelet production and for developing therapies for conditions where THPO signaling is impaired.

## The First Generation of Recombinant THPO: Promise and Pitfalls

The cloning of THPO paved the way for the development of recombinant human THPO (rhTPO) and a pegylated, truncated form called megakaryocyte growth and development factor (PEG-rHuMGDF).[18][19] These first-generation thrombopoietic agents entered clinical trials in the mid-1990s and showed great promise in increasing platelet counts in patients undergoing non-myeloablative chemotherapy.[1][18]

However, the development of these agents was halted due to the emergence of neutralizing antibodies against PEG-rHuMGDF in some healthy volunteers and patients.[1][8] These antibodies cross-reacted with endogenous THPO, leading to severe thrombocytopenia.[8] This setback highlighted the need for thrombopoietic agents with no sequence homology to native THPO to avoid immunogenicity.

## The Second Generation: TPO Receptor Agonists

The challenges with first-generation agents led to the development of a new class of drugs known as TPO receptor agonists (TPO-RAs). These molecules are structurally distinct from endogenous THPO but can bind to and activate the c-Mpl receptor, stimulating platelet production.[9][20] The two most prominent second-generation TPO-RAs are romiplostim and eltrombopag.

- Romiplostim: A peptibody (a peptide fused to an antibody Fc fragment) that binds to the extracellular domain of the c-Mpl receptor, mimicking the action of THPO.[5][9] It is administered via subcutaneous injection.[1]
- Eltrombopag: A small, non-peptide molecule that binds to the transmembrane domain of the c-Mpl receptor, inducing a conformational change that activates the receptor.[3][11] It is an orally available drug.

These second-generation TPO-RAs have proven to be effective and safe for the treatment of chronic immune thrombocytopenia (ITP) and other thrombocytopenic conditions, without the immunogenicity concerns of their predecessors.[9][21]

## Quantitative Data and Structural Insights

A deeper understanding of THPO and its agonists requires an examination of their quantitative properties and structural biology.

| Parameter                      | Endogenous THPO                    | rhTPO                    | PEG-rHuMGDF           | Romipristim                                  | Eltrombopag                |
|--------------------------------|------------------------------------|--------------------------|-----------------------|----------------------------------------------|----------------------------|
| Binding Site on c-Mpl          | Extracellular                      | Extracellular            | Extracellular         | Extracellular                                | Transmembrane              |
| Binding Affinity (Kd)          | ~190 pM<br>(high affinity)<br>[12] | -                        | -                     | -                                            | -                          |
| EC50 (MO7e cell proliferation) | -                                  | ~10.2 ng/mL[8]           | -                     | -                                            | -                          |
| Half-life                      | -                                  | ~30-40 hours<br>(IV)[22] | ~33 hours<br>(SC)[23] | ~1-34 days<br>(median 3.5 days) (SC)<br>[24] | ~21-32 hours<br>(oral)[24] |

The cryo-electron microscopy structure of the extracellular THPO-TPO receptor (TpoR or MPL) signaling complex has been resolved, providing a detailed blueprint for how THPO induces receptor dimerization and activation. The PDB ID for this complex is 8G04.[24] This structural information is invaluable for understanding the molecular basis of THPO function and for the rational design of novel TPO receptor agonists.

## Experimental Protocols

### Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay is a gold standard for quantifying megakaryocyte progenitors.

#### Materials:

- Mononuclear cells (MNCs) isolated from bone marrow or cord blood.
- Semi-solid collagen-based medium (e.g., MegaCult™-C).[5]
- Recombinant human cytokines (e.g., TPO, IL-3, IL-6).[5]

- Chamber slides.
- Fixation solution (e.g., methanol/acetone).
- Primary antibody against a megakaryocyte-specific marker (e.g., anti-CD41).[11][12]
- Secondary antibody and detection system (e.g., biotinylated secondary antibody and alkaline phosphatase-avidin conjugate).[11]

Procedure:

- Prepare a single-cell suspension of MNCs.
- Mix the cells with the collagen-based medium containing the desired cytokines.
- Plate the cell suspension into chamber slides.
- Incubate the slides at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 10-12 days.
- After incubation, dehydrate the collagen gel by air-drying.
- Fix the cells with the fixation solution.
- Perform immunocytochemical staining for the megakaryocyte-specific marker.
- Enumerate CFU-Mk colonies under a microscope. A colony is typically defined as a cluster of three or more megakaryocytes.[12]

## In Vitro Megakaryocyte Differentiation and Polyploidization Assay

This assay is used to assess the maturation of megakaryocytes.

Materials:

- CD34+ hematopoietic stem and progenitor cells.
- Serum-free cell culture medium.

- Recombinant human TPO.
- Antibodies for flow cytometry (e.g., anti-CD41, anti-CD42b).
- Propidium iodide (PI) for DNA content analysis.[\[1\]](#)[\[18\]](#)
- RNase A.[\[18\]](#)

**Procedure:**

- Culture CD34+ cells in serum-free medium supplemented with TPO (e.g., 50 ng/mL) for 10-14 days.
- Monitor megakaryocyte differentiation by flow cytometry using antibodies against CD41 and CD42b.
- For ploidy analysis, harvest the cells and fix them in cold ethanol.[\[18\]](#)
- Resuspend the fixed cells in a staining solution containing PI and RNase A.[\[18\]](#)
- Analyze the DNA content of the CD41-positive cells by flow cytometry to determine the ploidy distribution (2N, 4N, 8N, 16N, etc.).[\[1\]](#)

## Conclusion and Future Directions

The journey of THPO from a theoretical concept to a clinically impactful therapeutic target is a testament to the power of basic scientific research. The development of TPO receptor agonists has transformed the management of thrombocytopenia, offering a safe and effective means to stimulate platelet production. Future research will likely focus on developing novel TPO mimetics with improved pharmacokinetic and pharmacodynamic profiles, exploring the therapeutic potential of targeting TPO-independent pathways of megakaryopoiesis, and further elucidating the intricate regulatory networks that govern platelet homeostasis. The continued exploration of the THPO-Mpl axis will undoubtedly lead to new insights into hematopoiesis and further advancements in the treatment of hematological disorders.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Analysis of megakaryocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombopoietin Receptor Agonists (TPO-RAs): Drug Class Considerations for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOCS Proteins Participate in the Regulation of Innate Immune Response Caused by Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. youtube.com [youtube.com]
- 7. dls.com [dls.com]
- 8. Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Alterations of the Thrombopoietin/MPL/JAK2 Axis Impacting Megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Socs-1 Inhibits TEL-JAK2-Mediated Transformation of Hematopoietic Cells through Inhibition of JAK2 Kinase Activity and Induction of Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. iris.unito.it [iris.unito.it]
- 14. researchgate.net [researchgate.net]
- 15. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Frontiers | Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial [frontiersin.org]
- 20. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 21. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Evolution of Thrombopoietin (THPO): A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1642089#thpo-compound-discovery-and-history]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

